ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is 1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 345.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.0±3.0 kJ/mol and a flash point of 162.9±22.3 °C . The compound has a molar refractivity of 53.3±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate and its derivatives are frequently used in the synthesis of various heterocyclic compounds. For instance, Gálvez and Garcia (1984) describe the preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate, a compound with potential applications in medicinal chemistry and material science (Gálvez & Garcia, 1984).
- Another study by Wei et al. (2007) outlines a method for synthesizing substituted thieno[2,3‐b]pyrroles, demonstrating the versatility of thieno[2,3-b]pyrrole derivatives in chemical synthesis (Wei et al., 2007).
Biological Activity and Applications
- Blair et al. (1999) explored the biological activity of thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues. These compounds, derived from ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, showed significant activity at serotonin receptors, indicating potential applications in neuroscience and pharmacology (Blair et al., 1999).
Safety and Hazards
properties
IUPAC Name |
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPJGLCVEYTVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470926 | |
Record name | ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
CAS RN |
35357-56-3 | |
Record name | ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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